Product packaging for Desoctapeptide insulin(Cat. No.:CAS No. 39416-70-1)

Desoctapeptide insulin

Cat. No.: B1495256
CAS No.: 39416-70-1
M. Wt: 4866 g/mol
InChI Key: SLLXGRLAOMGDEL-DBLCGGRISA-N
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Description

Historical Context of Insulin (B600854) Fragment Research

The journey into understanding insulin's intricate biology began long before the isolation of specific fragments like desoctapeptide insulin. Following the discovery of insulin in 1921 by Banting and Best, and the subsequent determination of its primary amino acid sequence by Frederick Sanger in the 1950s, a new chapter of inquiry opened. frontiersin.orgscirp.org This foundational work, which revealed insulin's two-chain structure (A-chain and B-chain) linked by disulfide bonds, was a monumental achievement and earned Sanger a Nobel Prize. frontiersin.org The elucidation of the three-dimensional structure of insulin by Dorothy Hodgkin's team in 1969 further clarified the spatial arrangement of these chains. frontiersin.org

With the structure in hand, researchers began to question the roles of different parts of the molecule. Early investigations into the structure-activity relationships of insulin were often guided by studies of its degradation. The discovery of insulin-degrading enzyme (IDE) in 1949 prompted research into how insulin is broken down and which fragments are produced. mdpi.comnih.gov This naturally led to an interest in whether these fragments, or other artificially created ones, retained any biological activity or could provide insights into the parent molecule's function.

The development of methods to selectively cleave insulin, such as with the enzyme trypsin, was a pivotal advancement. researchgate.net Trypsin was found to cleave the B-chain at the carboxyl side of arginine (B22) and lysine (B10760008) (B29), leading to the removal of the C-terminal octapeptide (residues B23-B30) and the production of this compound. researchgate.net The realization that this large fragment could be isolated and purified provided a crucial starting material for semisynthesis. researchgate.net This approach, where a naturally derived fragment is combined with synthetically produced peptides, offered a more manageable route to creating insulin analogs than total chemical synthesis, which was a formidable challenge for a protein of insulin's size at the time. tandfonline.com The ability to use the naturally folded and disulfide-linked DOI core ensured that the complex three-dimensional structure of the rest of the molecule was preserved. pnas.org This set the stage for detailed investigations into the specific contributions of the C-terminal B-chain residues to insulin's biological properties.

This compound as a Model System in Peptide Chemistry and Protein Science

The availability of this compound (DOI) has established it as a cornerstone model system for both peptide chemistry and broader protein science. Its utility stems from its unique structure: a stable, pre-folded insulin core lacking the critical C-terminal B-chain segment known to be involved in dimerization and receptor interaction.

In Peptide Chemistry:

DOI is a foundational tool for the semisynthesis of insulin analogs . Researchers have extensively used trypsin-catalyzed coupling to attach synthetic peptides to the C-terminus of the DOI B-chain (at Arg-B22). nih.gov This methodology allows for the systematic modification of the B23-B30 region, enabling the study of structure-activity relationships (SAR). By stepwise re-adding amino acid residues to DOI, scientists have been able to quantify the contribution of each residue to receptor binding and biological activity. pbworks.com For example, studies have shown that the stepwise addition of the aromatic residues Phe-B24 and Phe-B25 to a DOI-glycine base leads to a significant, progressive increase in insulin-like activity, highlighting the importance of this aromatic region. pbworks.com

The enzymatic semisynthesis using DOI has been refined over the years, with investigations into unprotected DOI to simplify the process by omitting protection and deprotection steps, making the synthesis faster and more efficient. scirp.orgmdpi.com This has facilitated the creation of a wide array of insulin analogs with altered properties, including those with fluorescent labels for research purposes. nih.gov

In Protein Science:

Furthermore, DOI has been used as a pre-folded domain in studies investigating the folding efficiency of proinsulin mutants. pnas.org This approach is valuable because mutations in the C-terminal segment of the B-chain can impair the natural folding and disulfide bond formation of proinsulin. pnas.org By using the correctly folded DOI core and attaching the mutated segment via semisynthesis, researchers can isolate the effects of the mutation on biological activity from its effects on folding. pnas.org This has been particularly important in studying mutations linked to monogenic diabetes, revealing that the strict conservation of certain residues like Phe-B24 is critical for efficient protein folding and secretion. pnas.org

The tables below summarize key research findings where this compound was used as a model system.

Detailed Research Findings

Table 1: Semisynthesis of Insulin Analogs from this compound (DOI)

Starting MaterialSynthetic Peptide CoupledResulting AnalogKey FindingReference
Unprotected porcine DOIGly-Phe-PheDespentapeptide(B26-B30) insulin (DPPI)Demonstrated the feasibility of using unprotected DOI for simpler and faster semisynthesis, achieving yields comparable to methods using protected DOI. scirp.orgmdpi.com
A1,B1-(Boc)2-DOI-phenylhydrazideVarious protected peptides (e.g., Gly-Phe-Phe-Tyr)DOI-(Gly-Phe-Phe-Tyr)B23-26Showed a stepwise increase in biological activity with the re-addition of aromatic residues, reaching near-native activity with the full B23-B26 sequence. pbworks.com
Porcine DOISynthetic octapeptide with Thr-B30Human insulinAn early example of using trypsin-catalyzed semisynthesis with DOI to convert porcine insulin to human insulin. wiley-vch.de
Des-octapeptide insulin (A1-21, B1-22)Synthetic octapeptide (Gly-Phe-Phe-Tyr-Thr-Lys-Pro-Thr)Lys(B28), Pro(B29) human insulinUtilized enzymatic semisynthesis (reverse proteolysis) to create a specific insulin analog with modified properties. frontiersin.org

Table 2: Biological Activity of Insulin Analogs Derived from this compound (DOI)

Insulin AnalogRelative Receptor Binding Affinity (%)Relative Biological Activity (%) (Lipogenesis)Key InsightReference
DOI0.20.1The core insulin structure without the B-chain C-terminus has very low activity. pbworks.com
DOI-(Gly-Phe)B23-246.38.0Addition of Phe-B24 significantly increases activity. pbworks.com
DOI-(Gly-Phe-Phe)B23-2517.024.7Addition of Phe-B25 further enhances activity, indicating the importance of the B24-B25 aromatic pair. pbworks.com
DOI-(Gly-Phe-Phe-Tyr)B23-2659.069.0Reconstitution of the B23-B26 region restores a large proportion of insulin's native activity. pbworks.com
Despentapeptide(B26-B30) insulin~17-40Not specifiedRetains significant activity and does not aggregate, making it a useful model. wikipedia.org
Desheptapeptide(B24–B30) insulin0.1Not specifiedFurther truncation including PheB24 results in a virtually inactive analog, highlighting its critical role. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C209H320N56O66S6 B1495256 Desoctapeptide insulin CAS No. 39416-70-1

Properties

CAS No.

39416-70-1

Molecular Formula

C209H320N56O66S6

Molecular Weight

4866 g/mol

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C209H320N56O66S6/c1-27-104(23)166(259-155(279)78-210)205(326)263-165(103(21)22)201(322)235-124(54-61-161(288)289)175(296)230-121(50-57-151(214)275)179(300)254-146-89-335-336-90-147-197(318)251-141(84-267)194(315)242-128(65-96(7)8)182(303)243-132(70-109-36-42-114(270)43-37-109)184(305)231-119(48-55-149(212)273)176(297)238-127(64-95(5)6)180(301)233-123(53-60-160(286)287)178(299)248-137(75-152(215)276)190(311)245-134(72-111-40-46-116(272)47-41-111)186(307)255-145(196(317)250-139(208(330)331)77-154(217)278)88-334-333-87-144(172(293)223-81-156(280)228-118(51-58-158(282)283)174(295)236-125(207(328)329)35-32-62-222-209(218)219)257-203(324)164(102(19)20)262-191(312)130(67-98(11)12)240-185(306)133(71-110-38-44-115(271)45-39-110)244-181(302)126(63-94(3)4)237-169(290)106(25)227-173(294)122(52-59-159(284)285)234-200(321)163(101(17)18)261-192(313)131(68-99(13)14)241-188(309)136(74-113-80-221-93-226-113)247-193(314)140(83-266)229-157(281)82-224-171(292)143(86-332-337-91-148(256-198(146)319)199(320)265-168(107(26)269)206(327)252-142(85-268)195(316)264-167(105(24)28-2)204(325)258-147)253-183(304)129(66-97(9)10)239-187(308)135(73-112-79-220-92-225-112)246-177(298)120(49-56-150(213)274)232-189(310)138(76-153(216)277)249-202(323)162(100(15)16)260-170(291)117(211)69-108-33-30-29-31-34-108/h29-31,33-34,36-47,79-80,92-107,117-148,162-168,266-272H,27-28,32,35,48-78,81-91,210-211H2,1-26H3,(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,277)(H2,217,278)(H,220,225)(H,221,226)(H,223,293)(H,224,292)(H,227,294)(H,228,280)(H,229,281)(H,230,296)(H,231,305)(H,232,310)(H,233,301)(H,234,321)(H,235,322)(H,236,295)(H,237,290)(H,238,297)(H,239,308)(H,240,306)(H,241,309)(H,242,315)(H,243,303)(H,244,302)(H,245,311)(H,246,298)(H,247,314)(H,248,299)(H,249,323)(H,250,317)(H,251,318)(H,252,327)(H,253,304)(H,254,300)(H,255,307)(H,256,319)(H,257,324)(H,258,325)(H,259,279)(H,260,291)(H,261,313)(H,262,312)(H,263,326)(H,264,316)(H,265,320)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,328,329)(H,330,331)(H4,218,219,222)/t104-,105-,106-,107+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,162-,163-,164-,165-,166-,167-,168-/m0/s1

InChI Key

SLLXGRLAOMGDEL-DBLCGGRISA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

desoctapeptide (B23-30) insulin
desoctapeptide insulin
insulin, desoctapeptide-

Origin of Product

United States

Synthetic Methodologies and Engineering of Desoctapeptide Insulin and Analogues

Enzymatic Semisynthesis Approaches

Enzymatic semisynthesis has emerged as a powerful tool for the specific modification of insulin (B600854) and its derivatives. This approach leverages the catalytic activity of enzymes, most notably trypsin, to facilitate the formation of peptide bonds under controlled conditions, allowing for the reconstitution of the insulin molecule with synthetic peptide fragments.

Trypsin-catalyzed semisynthesis is a widely employed method for the specific modification of the C-terminus of the insulin B-chain. This process typically involves the reaction of desoctapeptide insulin (DOI), which has an arginine at position B22, with a synthetic octapeptide corresponding to the B(23-30) sequence. The enzymatic reaction facilitates the coupling of the synthetic octapeptide to the Arg-B22 residue of DOI, thereby reconstituting the full-length B-chain.

The specificity of trypsin for cleaving peptide bonds C-terminal to lysine (B10760008) and arginine residues is ingeniously reversed in semisynthesis to favor peptide bond formation. This is achieved by carefully controlling the reaction equilibrium. One of the key advantages of this method is the ability to introduce modifications within the synthetic octapeptide, allowing for the creation of a wide array of insulin analogues with altered biological properties.

A notable aspect of this reaction is the potential for side reactions. For instance, incubation of porcine desoctapeptide-(B23-30)-insulin with trypsin can lead to the formation of an extra peptide bond between Arg-B22 and Gly-A1, resulting in a proinsulin analogue, des-(23-63)-proinsulin. nih.gov This highlights the importance of optimizing reaction conditions to maximize the yield of the desired product.

The efficiency and yield of the trypsin-catalyzed coupling reaction are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent system, pH, temperature, and the ratio of reactants.

Organic cosolvents are often employed in the reaction mixture to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. Solvent systems consisting of mixtures of dimethyl sulphoxide, butane-1,4-diol, and Tris buffer have been utilized. nih.gov The presence of these organic solvents can suppress the ionization of the carboxyl group of the incoming peptide, thereby favoring the aminolysis reaction over hydrolysis.

The pH of the reaction medium is another critical factor. While trypsin's proteolytic activity is maximal at slightly alkaline pH, the optimal pH for the synthesis reaction may differ and needs to be empirically determined to minimize hydrolysis of both the substrate and the product. Temperature also plays a significant role, with lower temperatures generally favoring the synthetic reaction. Furthermore, the concentration of the enzyme and the molar ratio of the DOI to the synthetic octapeptide are carefully controlled to drive the reaction towards the desired product and minimize side reactions.

Solid-Phase Peptide Synthesis of Octapeptide Moieties for Semisynthesis

The success of the enzymatic semisynthesis of this compound analogues relies on the availability of high-purity synthetic octapeptide fragments. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for preparing these peptides. ekb.egbeilstein-journals.org SPPS allows for the stepwise assembly of a peptide chain on an insoluble polymeric support. beilstein-journals.org

The synthesis of the octapeptide corresponding to the B(23-30) sequence (Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala for bovine insulin or Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr for human insulin) is carried out in a C-terminal to N-terminal direction. The process involves cycles of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid. The use of protecting groups for the reactive side chains of amino acids such as lysine and threonine is crucial to prevent unwanted side reactions.

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for Nα-protection due to the mild basic conditions required for its removal, which are compatible with a wide range of side-chain protecting groups. ekb.eg Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail. The crude peptide is then purified to homogeneity, usually by high-performance liquid chromatography (HPLC), before its use in the enzymatic coupling reaction. The flexibility of SPPS allows for the incorporation of non-natural or modified amino acids into the octapeptide sequence, facilitating the generation of diverse insulin analogues.

Chemical Assembly Strategies for Insulin Precursors

An alternative and powerful approach to the synthesis of insulin and its analogues involves the chemical assembly of single-chain insulin precursors. This strategy mimics the natural biosynthetic pathway where insulin is produced from a single-chain precursor, proinsulin.

The chemical synthesis of insulin has historically been challenging due to the need to correctly form the three disulfide bonds between the A and B chains. To overcome this, researchers have designed and synthesized single-chain insulin precursors where the A and B chains are connected by a short linker peptide. nih.govacs.orgresearchgate.net This design significantly simplifies the folding process and ensures the correct pairing of the cysteine residues. researchgate.net

These single-chain precursors can be synthesized using SPPS. researchgate.net The design of the linker is critical for efficient folding and subsequent conversion to the two-chain insulin molecule. In some designs, the C-terminus of the B-chain is directly linked to the N-terminus of the A-chain. researchgate.net A notable example is the "DesDi" insulin precursor, a 49-amino acid peptide that folds with high efficiency and can be proteolytically converted to bioactive two-chain insulin. nih.govacs.orgresearchgate.net The folding of such precursors has been shown to be highly tolerant to amino acid substitutions at various positions. acs.org

The primary advantage of using a single-chain precursor is its ability to guide the correct formation of the three disulfide bonds (two inter-chain and one intra-chain) upon oxidative folding. nih.govresearchgate.net The connecting peptide brings the cysteine residues of the A and B chains into close proximity, thereby favoring the formation of the native disulfide bridges and preventing the formation of incorrect pairings and aggregation. nih.gov

Studies on the in vitro oxidative folding of single-chain insulins, such as porcine insulin precursor and human proinsulin, have provided insights into the folding pathways. nih.gov The C-peptide, or the synthetic linker in chemically synthesized precursors, plays a crucial role in this process. nih.govnih.gov The folding is often a stepwise process involving the formation of one- and two-disulfide intermediates. nih.gov The formation of the Cys(B19)-Cys(A20) disulfide bond is considered a critical initiating step in the folding pathway. nih.gov Once the native disulfide bonds are formed, the connecting peptide can be enzymatically or chemically cleaved to yield the final two-chain insulin analogue. researchgate.net This strategy has proven to be a versatile and efficient method for the synthesis of a wide range of insulin analogues for research and therapeutic purposes. nih.govacs.orgresearchgate.net

Advanced Chemical Synthesis Techniques for Insulin Analogues

The chemical synthesis of insulin and its analogues, including this compound, has presented a significant challenge to organic chemists due to the molecule's complex three-dimensional structure, which includes two polypeptide chains linked by disulfide bonds. researchgate.net However, advancements in peptide synthesis have enabled the production of a wide array of novel analogues with modified structural and functional characteristics. researchgate.net

Self-Assembly Based Organic Chemistry Approaches

Self-assembly based organic chemistry has emerged as a promising strategy for the efficient synthesis of insulin and its analogues. This approach leverages the inherent properties of the insulin A and B chains to spontaneously fold and form the correct disulfide bridges under specific chemical conditions. Researchers have developed methods that mimic the natural folding process of proinsulin, leading to higher yields of the final product.

One notable approach involves the synthesis of single-chain precursors of insulin analogues. In this method, the A and B chains are connected by a short linker peptide. This single-chain precursor is designed to facilitate the correct formation of disulfide bonds upon folding. Solubilizing extensions can be added to the precursor to improve its handling and folding efficiency in aqueous solutions. nih.gov Following the self-assembly and disulfide bond formation, the linker peptide and any solubilizing extensions are enzymatically cleaved to yield the two-chain insulin analogue. nih.gov This biomimetic folding approach has been successfully applied to the total synthesis of desB30 insulin analogues. nih.gov

Furthermore, self-assembling peptides inspired by insulin and insulin-like growth factor 1 (IGF-1) have been designed. nih.gov These peptides can mimic the biological activity of the native hormones and offer new avenues for therapeutic applications. While not directly a synthesis method for this compound, this research highlights the power of self-assembly in creating functional insulin-like molecules.

Introduction of Non-Standard Amino Acids and Crosslinks

The chemical synthesis of this compound analogues offers the flexibility to incorporate non-standard amino acids and novel crosslinks, which is often not possible through recombinant DNA technology. This allows for the fine-tuning of the molecule's properties, such as its stability, receptor binding affinity, and duration of action.

The introduction of non-standard amino acids is typically achieved through solid-phase peptide synthesis of modified octapeptides, which are then enzymatically coupled to desoctapeptide-(B23-B30)-insulin. researchgate.net This semi-synthetic approach has been used to create a variety of analogues with substitutions at different positions in the B-chain. For example, fluorescently labeled amino acids have been incorporated to study the interaction of insulin with its receptor. researchgate.net

Researchers have also explored the replacement of the native disulfide crosslinks with other types of chemical bonds to enhance the stability of the insulin molecule. One such modification is the substitution of disulfide bonds with diselenide bridges. This has been shown to create insulin analogues with increased resistance to degradation. semanticscholar.org

Table 1: Examples of Synthetic Methodologies for this compound and Analogues

Methodology Description Key Findings/Applications References
Trypsin-Catalyzed Semisynthesis Coupling of synthetic octapeptides to desoctapeptide-(B23-B30)-insulin. Synthesis of analogues with non-standard amino acids and fluorescent labels for structure-function studies. researchgate.net
Biomimetic Folding of Single-Chain Precursors Synthesis of a single-chain precursor with a linker peptide that self-assembles and forms correct disulfide bonds before enzymatic cleavage. Successful total chemical synthesis of desB30 insulin analogues with good yields. nih.gov
Diselenide Bridge Formation Replacement of native disulfide bonds with more stable diselenide bridges. Creation of insulin analogues with enhanced resistance to enzymatic degradation. semanticscholar.org
Self-Assembling Peptides Design of peptides inspired by insulin that self-assemble into bioactive structures. Development of novel insulin-like molecules with therapeutic potential. nih.gov

Analytical Characterization for Research Purity and Structure

Ensuring the purity and verifying the structure of synthetically produced this compound and its analogues is crucial for research purposes. A combination of chromatographic, mass spectrometric, and spectroscopic techniques is employed for this comprehensive characterization.

Chromatographic Techniques (e.g., HPLC, Reverse-Phase HPLC)

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis and purification of this compound and its analogues. nih.govijpsonline.com This method separates molecules based on their hydrophobicity, allowing for the assessment of purity and the detection of any byproducts or degradation products from the synthesis.

The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve high-resolution separation. C18 columns are commonly used as the stationary phase. ijpsonline.comglobalresearchonline.net The mobile phase typically consists of an aqueous component (often with an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile. ijpsonline.comglobalresearchonline.net A gradient of the organic solvent is used to elute the insulin analogues from the column. Detection is usually performed using UV absorbance at a wavelength of around 214 nm. ijpsonline.comglobalresearchonline.net

Table 2: Representative RP-HPLC Conditions for Insulin and Analogue Analysis

Stationary Phase Mobile Phase Gradient Flow Rate Detection Reference
Hypersil BDS C-18 (5 µm) A: 1 mmol sodium sulphate, 0.2% triethylamine in water, pH 3.2; B: Acetonitrile 60% A, 40% B (Isocratic) 1 ml/min UV at 214 nm ijpsonline.com
Phenomenex C18 (5 µm) A: 0.2 M sodium sulfate buffer, pH 2.4; B: Acetonitrile 75% A, 25% B (Isocratic) 1.2 ml/min DAD at 206 nm globalresearchonline.net
RP-C18 (3 µm) 62% KH2PO4 buffer (0.1 M), 26% Acetonitrile, 12% Methanol, pH 3.1 Isocratic 1.0 ml/min DAD at 214 nm semanticscholar.orgresearchgate.net

Mass Spectrometry for Structural Verification

Mass spectrometry (MS) is an indispensable tool for the structural verification of this compound and its analogues. It provides precise molecular weight information, which can confirm the correct incorporation of amino acids and modifications. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used for de novo sequencing to confirm the amino acid sequence of the synthetic peptide chains. scirp.org

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large biomolecules like insulin analogues without significant fragmentation. scirp.org The resulting ions are then analyzed by a mass analyzer, such as a time-of-flight (TOF) or a quadrupole ion trap. scirp.org Collision-induced dissociation (CID) is often employed in tandem MS experiments to fragment the peptide backbone, generating a series of b- and y-type ions that are characteristic of the amino acid sequence. scirp.org

Table 3: Mass Spectrometry Approaches for the Characterization of Insulin Analogues

Ionization Technique Mass Analyzer Fragmentation Method Key Findings/Applications References
Electrospray Ionization (ESI) Quadrupole Time-of-Flight (QToF) Collision-Induced Dissociation (CID) De novo sequencing of insulin A and B chains; identification of b- and y-type fragment ions to confirm amino acid sequence. scirp.org
Electrospray Ionization (ESI) Not specified Not specified Confirmation of molecular weight of fluorescently labeled insulin analogues. nih.gov
Mass Spectrometric Immunoassay (MSIA) Not specified Not specified High-throughput quantification and detection of insulin variants and metabolites. nih.gov

Spectroscopic Methods (e.g., Circular Dichroism) for Conformation Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure and conformational integrity of this compound and its analogues in solution. nih.gov The CD spectrum of a protein in the far-UV region (typically 190-250 nm) is sensitive to its secondary structure content, such as α-helices and β-sheets.

Table 4: Application of Circular Dichroism in Insulin Conformation Assessment

Wavelengths Monitored Structural Element Observation Interpretation References
~208 nm and ~222 nm α-helix Negative ellipticity bands Characteristic of the α-helical content of insulin. researchgate.net
Changes in ellipticity at 208 nm and 222 nm Conformational change Alteration in the intensity and shape of the negative bands. Indicates a change in the secondary structure, such as a loss or gain of α-helical content, upon modification or change in solution conditions. nih.gov
Comparison of spectra Overall conformation Similarity or difference between the CD spectrum of an analogue and a reference standard. Assesses whether a synthetic modification has preserved the native-like fold of the insulin molecule. nih.gov

Structure Activity Relationship Sar Investigations of Desoctapeptide Insulin

Contribution of the B-Chain C-Terminal Region (B23-B30)

The C-terminal region of the B-chain (residues B23-B30) plays a pivotal role in insulin's biological activity, including receptor binding and subsequent signal transduction. Investigations using desoctapeptide insulin (B600854) as a starting material for semisynthesis of various analogues have provided profound insights into the function of this segment.

The aromatic triplet PheB24-PheB25-TyrB26 is a highly conserved sequence within the C-terminus of the insulin B-chain and has been a primary focus of structure-activity relationship studies. nih.gov

Phenylalanine at Position B24 (PheB24): This residue is considered an invariant aromatic anchor at the hormone-receptor interface. researchgate.net While aromaticity has long been thought to be a critical requirement, studies have shown that substituting PheB24 with Methionine (Met) can result in an analogue with essentially native affinity and bioactivity. researchgate.net Conversely, substitutions with Serine or Leucine lead to a marked reduction in binding potency, and the complete deletion of PheB24 also significantly impairs activity. researchgate.net Interestingly, replacement with cyclohexanylalanine (Cha), which has a nonplanar aliphatic ring, resulted in high activity and enhanced resistance to fibrillation. researchgate.net

Phenylalanine at Position B25 (PheB25): The importance of the PheB25 residue is underscored by the finding that its replacement can have varied effects on receptor binding. For instance, substituting PheB25 with Tyrosine in the analogue [TyrB25,PheB26]insulin resulted in a receptor binding potency of 80% compared to native insulin. nih.gov However, introducing a D-amino acid at this position, as in [D-TyrB25,PheB26]insulin, drastically reduced the binding potency to a mere 0.1% of insulin's. nih.gov This highlights the stringent stereochemical requirements at the B25 position for effective receptor interaction.

Tyrosine at Position B26 (TyrB26): The role of TyrB26 has been explored through various substitutions. Replacing TyrB26 with Phenylalanine was found to have no significant impact on the binding affinity and the stimulation of glucose transport in shortened insulin analogues. researchgate.net In stark contrast, substituting TyrB26 with Histidine led to a highly positive effect on potency. researchgate.net Specifically, the [HisB26]-des-tetrapeptide (B27-B30)-insulin-B26-amide and its N-methylated counterpart, [NMeHisB26]-des-tetrapeptide (B27-B30)-insulin-B26-amide, exhibited binding affinities of 529% and 5250%, respectively, relative to human insulin. researchgate.net

Table 1: Effects of Amino Acid Substitutions at Positions B24, B25, and B26 on Insulin Receptor Binding Potency

Analogue Receptor Binding Potency (% of Insulin)
[MetB24]insulin ~100% researchgate.net
[ChaB24]insulin High activity researchgate.net
[SerB24]insulin Markedly reduced researchgate.net
[LeuB24]insulin Markedly reduced researchgate.net
[TyrB25,PheB26]insulin 80% nih.gov
[D-TyrB25,PheB26]insulin 0.1% nih.gov
[PheB26]-shortened analogue No significant effect researchgate.net
[HisB26]-des-tetrapeptide (B27-B30)-insulin-B26-amide 529% researchgate.net
[NMeHisB26]-des-tetrapeptide (B27-B30)-insulin-B26-amide 5250% researchgate.net
[D-TyrB24,PheB26]insulin 160% nih.gov
[TyrB24,PheB26]insulin 2% nih.gov

Modifications to the peptide backbone, such as N-methylation, have been shown to significantly influence the biological activity of insulin analogues.

N-methylation of the peptide bond between B24 and B25 has a disruptive effect on the potency of the analogues in in vitro studies, regardless of the amino acid present at position B26. researchgate.net Similarly, N-methylation of the B23-B24 peptide bond markedly reduces both the binding affinity and the glucose transport stimulation of the corresponding analogue. researchgate.net These findings suggest that the integrity of the peptide backbone in this region is crucial for maintaining the conformation required for receptor binding and subsequent biological activity.

Identification of Essential Residues and Structural Motifs for Receptor Interaction

The interaction between insulin and its receptor is a complex process that relies on specific residues and structural motifs. The C-terminal region of the B-chain, particularly residues B23-B26, is a key component of the receptor-binding domain. researchgate.net

Studies have highlighted the importance of the aromatic triplet PheB24-PheB25-TyrB26 in directing the affinity of insulin-receptor interactions. nih.gov The spatial arrangement and chemical nature of the side chains of these residues are critical. For instance, while an aromatic ring at position B25 is not strictly necessary for high-affinity receptor interaction, the planarity at the Cγ-atom and the distance of the side-chain branching are important factors. nih.gov

Furthermore, the B20-B23 region, which forms a β-turn, is also crucial in directing the hormone-receptor interaction. researchgate.net This structural motif correctly positions the critical residues of the C-terminal B-chain for effective engagement with the insulin receptor. The flexibility of the B-chain is also a key feature, allowing for the necessary conformational changes upon receptor binding.

Conformational Requirements for Functional Activity

The functional activity of insulin is intrinsically linked to its three-dimensional structure and conformational flexibility. While the crystal structure of insulin provides a static picture, in solution, the insulin monomer is a dynamic entity. frontiersin.org The transition between different conformational states is essential for its biological function.

The B-chain of insulin exhibits significant conformational variability. For example, the B1-B8 region can transition from a random coil to an α-helix. pbworks.com This conformational change is believed to be important for receptor binding. The C-terminal region of the B-chain must also adopt a specific conformation to interact with the receptor. It is proposed that upon binding, at least part of the insulin B-chain must deflect from the central helix of insulin to avoid steric clashes with the αCT peptide of the insulin receptor. google.com

Molecular Mechanisms of Receptor Interaction and Binding Kinetics

Quantitative Analysis of Binding Affinity to Insulin (B600854) Receptors (In Vitro)

In vitro studies have been conducted to quantify the binding affinity of desoctapeptide insulin for the insulin receptor. In a study utilizing insulin receptors solubilized from turkey erythrocyte membranes and reconstituted in phospholipid vesicles, the binding characteristics were evaluated. A curvilinear Scatchard plot was observed for insulin binding to this reconstituted system at 15°C, from which a high-affinity association constant (Ka) of 1.4 x 10⁹ M⁻¹ was determined for insulin nih.govtandfonline.comtandfonline.com. While this specific value was provided for insulin in the reconstituted system, the study noted that this compound exhibited a lower affinity in this same system nih.govtandfonline.comtandfonline.com.

Comparative Receptor Binding Studies with Native Insulin and Analogues

Comparative studies are crucial for understanding the relative potency and receptor interaction of insulin analogues. Research on reconstituted insulin receptors from turkey erythrocyte membranes demonstrated a clear hierarchy of binding affinities among different insulin species. The affinity of the reconstituted vesicles for these insulins was found to be in the order of porcine insulin being greater than proinsulin, which in turn was greater than this compound nih.govtandfonline.comtandfonline.com. This indicates that the removal of the C-terminal octapeptide of the B-chain in this compound results in a reduced affinity for the insulin receptor compared to both the native porcine insulin and its precursor, proinsulin.

Interactive Data Table: Comparative Binding Affinity

CompoundRelative Binding Affinity
Porcine InsulinHighest
ProinsulinIntermediate
This compoundLowest

Note: This table is based on qualitative comparative data from the cited source. nih.govtandfonline.comtandfonline.com

Investigation of Allosteric Modulation and Site-Site Cooperativity in Receptor Binding

The interaction of insulin with its receptor is known to exhibit negative cooperativity, a phenomenon where the binding of one ligand molecule to a receptor complex decreases the affinity for subsequent ligand binding. Studies have investigated the role of this compound in this process. One study revealed that this compound can induce negative cooperativity in insulin receptor binding, a characteristic that was unmasked by treating placental membranes with phospholipase C nih.gov. This suggests that this compound, despite its lower affinity, is capable of engaging in the complex allosteric mechanisms that govern insulin-receptor interactions.

Ligand-Induced Conformational Dynamics of Receptor Ectodomains

Currently, there is a lack of specific research data available from the conducted search that details the precise conformational changes induced in the insulin receptor ectodomain upon the binding of this compound. While it is understood that ligand binding to the insulin receptor induces significant conformational changes essential for signal transduction, the specific dynamics related to this compound have not been extensively elucidated in the available literature.

Reconstitution of Solubilized Insulin Receptors for Binding Assays

To facilitate detailed in vitro binding studies, insulin receptors have been successfully solubilized from their native membrane environment and reconstituted into artificial lipid vesicles. In one such study, the insulin receptor was solubilized from turkey erythrocyte membranes using the detergent β-octylglucopyranoside nih.govtandfonline.comtandfonline.com. Following solubilization, the receptor was reconstituted into phospholipid vesicles. It was observed that this reconstitution process enhanced insulin binding. This reconstituted system proved effective for characterizing the binding properties of insulin and its analogues, including this compound, and for demonstrating the influence of the lipid environment on receptor affinity nih.govtandfonline.comtandfonline.com.

Conformational Dynamics, Folding, and Stability Studies

Protein Folding Pathways and Intermediate States of Insulin (B600854) and its Fragments

The folding of insulin and its analogues is a complex process involving the formation of specific intermediate states stabilized by the sequential formation of disulfide bonds. Research on single-chain insulin precursors and model peptides has elucidated a probable folding pathway that is relevant to understanding fragments like desoctapeptide insulin.

A critical step in the folding of proinsulin is the formation of the first disulfide bond, Cys(A20)-Cys(B19), which is kinetically preferred and acts as a template, guiding the subsequent folding process. nih.gov This initial pairing helps to form a compact, partially folded intermediate. nih.gov Once this first disulfide bond is established, the remaining folding process to form the other two disulfide bonds can proceed rapidly. nih.gov

Studies using model peptides corresponding to possible two-disulfide intermediates have provided further detail on the folding pathway. After the initial Cys(A20)-Cys(B19) linkage, the pairing of the second disulfide bond may be less specific, potentially leading to several different two-disulfide intermediates. nih.gov However, all these intermediates likely adopt a partially folded conformation, with some being more kinetically favored than others. nih.gov The final native structure is achieved upon the formation of all three correct disulfide bonds.

Table 1: Key Intermediates in the Proposed Insulin Folding Pathway

Folding StageKey Structural FeatureSignificance
Initial Intermediate Single disulfide bond: Cys(A20)-Cys(B19)Kinetically preferred; acts as a template for further folding. nih.gov
Two-Disulfide Intermediates Cys(A20)-Cys(B19) plus one other disulfide bondPartially folded conformations; precede the final native structure. nih.gov
Native State Three correct disulfide bondsFinal, biologically active conformation. nih.gov

Role of Disulfide Bonds in Structural Stabilization and Folding

The Cys(A20)-Cys(B19) disulfide bond is considered the most critical for maintaining the core structure. Its deletion leads to a significant loss of ordered secondary structure and increased susceptibility to degradation. researchgate.net The formation of this bond is also a key initial step in the proinsulin folding pathway. nih.govresearchgate.net The other two disulfide bonds, Cys(A7)-Cys(B7) and Cys(A6)-Cys(A11), also contribute to the stability, although to a lesser extent than the Cys(A20)-Cys(B19) linkage. researchgate.net The sequential formation of these bonds is thought to be A20-B19, followed by A7-B7, and finally A6-A11. researchgate.net

Analysis of Oligomerization States and Self-Association Properties

Like native insulin, this compound exhibits self-association properties, forming higher-order oligomers in solution. Evidence suggests that DOI can form zinc-coordinated hexamers. nih.gov The removal of the B23-B30 segment, which is involved in dimer and hexamer contacts in native insulin, modifies these self-association properties.

The self-association of insulin is a complex equilibrium between monomers, dimers, tetramers, and hexamers, which can be influenced by factors such as pH, concentration, and the presence of metal ions like zinc. nih.govnih.gov At acidic pH and in the absence of zinc, dimers and tetramers are more prevalent. nih.gov In the presence of zinc, insulin readily forms hexamers. This self-association into hexamers is a key mechanism for the storage of insulin in the pancreas and for stabilizing pharmaceutical formulations. researchgate.netnews-medical.net While self-association can inhibit certain types of degradation, the dissociation of these oligomers into monomers is a critical prerequisite for the fibrillation process. nih.govresearchgate.net

Spectroscopic Probes of Conformational Changes and Stability

Various spectroscopic techniques are employed to study the conformational dynamics and stability of this compound and related insulin molecules. These methods provide detailed information on the secondary and tertiary structure and how they are affected by environmental conditions.

Circular Dichroism (CD) spectroscopy is widely used to monitor changes in the secondary structure, such as the α-helix content. nih.gov It can detect conformational transitions, for instance, the T to R state transition in the insulin hexamer. nih.gov

Fluorescence spectroscopy, often utilizing intrinsic tryptophan fluorescence or extrinsic probes, is sensitive to the local environment of aromatic residues and can report on conformational changes in the tertiary structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural information in solution. nih.govfrontiersin.org 1D and 2D NMR techniques can be used to assess the structural integrity of insulin, identify conformational changes, and study self-association phenomena. nih.govfrontiersin.org The chemical shifts of specific protons, particularly those of methyl groups in the hydrophobic core, are sensitive reporters of the protein's folded state. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Insulin Conformation

Spectroscopic TechniqueInformation ProvidedApplication Example
Circular Dichroism (CD) Secondary structure content (e.g., α-helix, β-sheet). nih.govDetecting the T → R conformational transition in insulin hexamers. nih.gov
Fluorescence Spectroscopy Tertiary structure changes, local environment of fluorophores. nih.govProbing conformational changes at the B-chain C-terminus. nih.gov
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure, dynamics, stability, oligomerization. nih.govAssessing structural integrity and detecting subtle conformational changes upon formulation or stress. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Secondary structure, particularly for distinguishing between α-helix and β-sheet in aggregates. nih.govAnalyzing the structural composition of insulin fibrils. nih.gov

Computational Modeling and Simulation Approaches

Molecular Dynamics Simulations of Desoctapeptide Insulin (B600854) and Related Peptides

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational changes, flexibility, and interactions. nih.gov For insulin analogs, simulations are typically conducted by embedding the peptide in a water box with periodic boundary conditions to mimic a physiological environment. nih.gov Various force fields, such as CHARMM36 or OPLS, are used to define the energy of the system based on the positions of its atoms. nih.govpharmacoj.com

While extensive MD studies specifically on desoctapeptide insulin are not widely published, research on the closely related des-pentapeptide insulin (DPI) and native insulin provides a strong basis for understanding its likely behavior. A simulation of DPI in a crystalline environment showed good agreement between MD results and X-ray crystallography data regarding atomic positions and hydrogen bonds. nih.gov Such simulations on truncated analogs help elucidate the atomic-level details of their conformational dynamics. nih.gov

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Insulin Analogs
ParameterValue / MethodSource
Software Package NAMD, GROMACS, AMBER mdpi.comnih.govrsc.org
Force Field CHARMM36, OPLS, ff14SB nih.govpharmacoj.comrsc.org
Solvent Model Explicit Water (e.g., TIP3P, SPC/E) nih.govmdpi.com
Ensemble NpT (constant Number of particles, Pressure, Temperature) nih.gov
Temperature 300 K mdpi.comnih.gov
Pressure 1 atm nih.gov
Long-Range Electrostatics Particle-Mesh Ewald (PME) nih.gov
Simulation Duration Nanoseconds (ns) to Microseconds (µs) mdpi.comnih.gov

The conformational flexibility of insulin is crucial for its biological activity, particularly for its ability to bind to the insulin receptor. scirp.orgscispace.com MD simulations of native insulin reveal that the B-chain C-terminal (BC-CT) region is highly flexible and its movement away from the protein core is a key step in receptor engagement. nih.govsemanticscholar.org This movement exposes the hydrophobic core of the insulin molecule, which is necessary for binding. nih.gov

In this compound, the entire flexible BC-CT region (B23-B30) is absent. This truncation is expected to dramatically alter the molecule's dynamic behavior. The absence of the C-terminal β-strand removes a primary source of flexibility and a key element involved in the dimerization of native insulin. nih.gov Consequently, DOI, much like the monomeric DPI, is expected to show significantly reduced propensity for self-association. nih.gov

Computational docking and MD simulations of the ligand-receptor complex are used to investigate the binding mechanisms between insulin analogs and the insulin receptor (IR). nih.govpharmacoj.com For native insulin, binding is a complex process involving multiple contact points, including significant interactions from the C-terminal residues of the B-chain. nih.gov

The absence of residues B23-B30 in this compound means that it lacks several key residues essential for high-affinity receptor binding. MD simulations can be used to model a complex of DOI with the IR to predict the resulting interaction landscape. nih.gov Such simulations would likely show a significant reduction in the number of stable hydrogen bonds and non-bonded interactions compared to the native insulin-IR complex. The binding energy, which can be estimated from simulations, is expected to be considerably weaker for DOI. nih.gov

All-atom MD simulations suggest a model where insulin first interacts with a secondary site on the receptor (site 2), which induces conformational changes that facilitate binding at the primary site (site 1). pharmacoj.com The C-terminus of the insulin B-chain plays a role in these interactions. mdpi.com For DOI, the inability to properly engage with the receptor's primary binding site due to the missing octapeptide would be a key finding from such simulations, explaining its significantly reduced biological activity.

Table 2: Predicted Interaction Differences in Ligand-Receptor Simulations
FeatureNative InsulinThis compound (Predicted)Source
Key Binding Residues Involves B-chain C-terminus (e.g., PheB24, TyrB26)Lacks key C-terminal binding residues nih.govnih.gov
Binding Affinity HighSignificantly Lower nih.gov
Conformational Change B-chain C-terminus "opens" to bindLacks the mobile region necessary for this conformational change semanticscholar.org
Non-Bonded Interaction Energy Strong (e.g., ~ -938 kJ/mol with µIR)Weaker (significantly less negative) nih.gov

In Silico Studies of Protein Folding and Stability

In silico methods are valuable for studying the folding pathways and thermodynamic stability of proteins. mdpi.com The folding of proinsulin into its native structure involves the crucial formation of three disulfide bonds. nih.gov For analogs like DOI, computational tools can predict how the truncation affects the stability of the final folded state.

The removal of the eight C-terminal residues of the B-chain eliminates a segment that is prone to aggregation in native insulin. rsc.org Therefore, in silico stability analyses would likely predict that this compound has increased stability as a monomer and a reduced tendency to form amyloid fibrils. This is consistent with experimental findings that the related DPI exists as a monomer in its crystalline form. nih.gov The thermodynamic stability of a protein structure can be evaluated computationally by calculating its free energy of unfolding (ΔG). mdpi.com For DOI, the ΔG value is expected to reflect a stable monomeric fold, albeit one with compromised biological function.

Application of Computational Tools in Analog Design and Optimization

Computational tools are central to the rational design and optimization of insulin analogs. nih.gov By simulating the effects of specific mutations or truncations, researchers can predict how modifications will impact activity, stability, and receptor binding affinity before undertaking costly and time-consuming synthesis and experimental validation. nih.govresearchgate.net

In the context of this compound, computational approaches can be used to:

Predict Functional Consequences: Model the DOI-IR complex to understand the structural basis for its low bioactivity.

Guide Redesign Efforts: Use DOI as a scaffold to design new analogs. For instance, in silico screening could identify amino acid substitutions at the new C-terminus (GlyB22) that might partially restore receptor interaction or introduce novel properties.

Optimize for Stability: Employ computational methods to assess how further modifications to the DOI structure could enhance its thermodynamic stability for potential non-therapeutic applications. rsc.org

Studies have successfully used MD simulations to screen for mutations that enhance or reduce the activity of insulin, providing a pathway for developing more effective therapeutic analogs. nih.gov For example, the semisynthesis of novel analogs often begins with a precursor like this compound, to which synthetically modified octapeptides are attached. researchgate.net Computational modeling of these new constructs can help prioritize which analogs to synthesize. acs.org

Theoretical Frameworks for Peptide-Receptor Interactions

The interaction between insulin and its receptor is governed by complex theoretical frameworks, including concepts of multiple binding sites and negative cooperativity. nih.gov Structural and computational studies have revealed that insulin binds across two primary sites on the dimeric receptor, with the C-terminus of the B-chain playing a critical role in engaging the primary binding site (Site 1) on one receptor monomer. nih.govnih.gov

Applying this framework to this compound leads to clear theoretical predictions. The absence of the B23-B30 region fundamentally compromises DOI's ability to engage in the canonical binding mode. It lacks the residues necessary to complete the high-affinity interaction at Site 1. nih.gov Therefore, any binding that occurs would be weak and non-canonical, failing to trigger the allosteric conformational changes in the receptor that are required for signal transduction. Computational models of the full receptor ectodomain are essential for visualizing these interactions and understanding how a truncated ligand like DOI fails to properly "bridge" the binding sites to activate the receptor. mdpi.comnih.gov

Enzymatic Processing and Mechanistic Biological Activities

Tryptic Digestion as a Method for Desoctapeptide Insulin (B600854) Generation

The controlled enzymatic cleavage of insulin is a primary method for producing specific insulin derivatives, including desoctapeptide insulin (DOPI). Tryptic digestion, utilizing the protease trypsin, is a key technique in this process. Trypsin specifically catalyzes the hydrolysis of peptide bonds at the carboxyl side of lysine (B10760008) (K) and arginine (R) residues.

In the context of bovine insulin, trypsin's specificity for arginine and lysine means it cleaves only two specific amide bonds. utm.mx This controlled digestion allows for the precise removal of the B-chain's C-terminal octapeptide, yielding this compound. nih.govnih.gov This method is not only crucial for research purposes but also has historical significance in the production of insulin analogues. For instance, in the late 1970s, Novo Nordisk utilized trypsin to catalyze a transpeptidation reaction to convert porcine insulin into human insulin, a process that resolved the single amino acid difference between the two. novonordiskpharmatech.com

The progress of the digestion can be effectively monitored using techniques like High-Performance Liquid Chromatography (HPLC), which allows researchers to observe the disappearance of the original insulin molecule and the appearance of the resulting peptide fragments. utm.mx

Interaction with Insulin-Degrading Enzyme (IDE) and Other Proteases

Insulin-degrading enzyme (IDE), a major enzyme involved in insulin catabolism, is a zinc-dependent metalloprotease with a high affinity for insulin. mdpi.comproteopedia.org IDE plays a critical role in clearing insulin from circulation, thereby regulating its physiological effects. The enzyme encapsulates its substrates in an enclosed catalytic chamber for degradation. proteopedia.org

The interaction of insulin derivatives with IDE provides insight into the structural determinants of insulin degradation. The cleavage of insulin by IDE can alter the hormone's interaction with its receptor. For example, cleavage at the B16-B17 residues is significant because the B16 tyrosine is a crucial residue for insulin-receptor recognition. nih.gov While direct studies on the specific interaction and degradation kinetics of this compound by IDE are not extensively detailed in the provided results, the broader function of IDE suggests that any structural modification to insulin, such as the removal of the B23-B30 octapeptide, would likely alter its affinity for and degradation by IDE. IDE's substrate specificity is influenced by peptide size, typically cleaving peptides up to 70 amino acids long, which encompasses both insulin and this compound. mdpi.comuc.pt

In Vitro Biological Responses of this compound and its Analogues

The biological activity of this compound is significantly attenuated compared to native insulin, yet it retains some insulin-like effects. Studying these residual activities is vital for understanding which parts of the insulin molecule are essential for its various functions.

Stimulation of Glucose Transport in Isolated Cellular Systems (e.g., adipocytes)

A primary metabolic function of insulin is to stimulate glucose transport into cells like adipocytes and muscle cells. wikipedia.org This is achieved by promoting the translocation of glucose transporter proteins, particularly GLUT4, from intracellular vesicles to the plasma membrane. nih.govmdpi.com

In isolated rat adipocytes, insulin potently stimulates D-glucose transport and 2-deoxyglucose uptake, with maximal stimulation observed between concentrations of 10⁻¹¹ and 10⁻⁷ M. nih.gov Studies on this compound reveal that while it is capable of stimulating glucose transport, its potency is markedly reduced compared to native insulin. This indicates that the C-terminal octapeptide of the B-chain, while not absolutely essential for initiating glucose transport, plays a critical role in the high-affinity binding and full activation of the insulin receptor required for a robust physiological response. The reduced activity is a direct consequence of its diminished ability to bind to the insulin receptor. nih.gov

Effects on Lipid Metabolism (e.g., Lipolysis, Lipogenesis) in Cultured Cells

Insulin is a key regulator of lipid metabolism, promoting the synthesis and storage of lipids (lipogenesis) and inhibiting the breakdown and release of fatty acids from adipose tissue (lipolysis). nih.govnih.gov In adipocytes, insulin's anti-lipolytic effect is a crucial function for maintaining metabolic homeostasis. nih.gov It also stimulates lipogenesis by activating enzymes such as acetyl-CoA carboxylase (ACC). whiterose.ac.uk

Research on this compound demonstrates that it retains the ability to influence lipid metabolism, but with significantly lower potency than intact insulin. It can inhibit lipolysis and stimulate lipogenesis in cultured cells, but much higher concentrations are required to elicit these effects. This suggests that the structural elements within the B23-B30 region are vital for the full expression of insulin's metabolic control over lipid homeostasis.

Table 1: Comparative Effects of Insulin and this compound on Lipid Metabolism

Metabolic Process Insulin Effect This compound Effect
Lipolysis Potent Inhibition Weak Inhibition
Lipogenesis Potent Stimulation Weak Stimulation

This table provides an interactive summary of the relative potencies of insulin and this compound on key lipid metabolic pathways in vitro.

Activation of Intracellular Signaling Cascades

The binding of insulin to its receptor triggers a cascade of intracellular signaling events. nih.gov This process begins with the autophosphorylation of the insulin receptor, which then recruits and phosphorylates insulin receptor substrate (IRS) proteins. nih.gov This initiates two main signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for metabolic actions like GLUT4 translocation, and the ERK/MAPK pathway, involved in mitogenic effects. nih.govnih.gov

This compound's ability to activate these signaling cascades is consistent with its reduced biological activity. It can induce phosphorylation of the insulin receptor and downstream signaling molecules, but to a much lesser extent than native insulin. The diminished signaling capacity directly correlates with its lower affinity for the insulin receptor, highlighting the importance of the B-chain C-terminus for effective receptor binding and activation.

Insulin Secretion Studies in Pancreatic Beta-Cell Models

Pancreatic beta-cells are responsible for synthesizing and secreting insulin in response to elevated blood glucose levels. nih.govkhanacademy.org This process is tightly regulated, involving glucose uptake by GLUT2 transporters, subsequent ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, and calcium influx, which triggers the exocytosis of insulin-containing vesicles. youtube.comkhanacademy.org

There is no evidence to suggest that this compound, an insulin derivative, plays a direct physiological role in stimulating insulin secretion from pancreatic beta-cells. The signaling pathways in beta-cells are designed to respond to secretagogues like glucose, not to insulin or its analogues. Therefore, studies in pancreatic beta-cell models would not typically investigate this compound as a secretagogue.

Studies in Model Organisms for Developmental and Cellular Processes (e.g., Chick Embryos)

This compound, a derivative of proinsulin, has been utilized in studies with chick embryos to investigate the mechanisms by which insulin and related peptides influence developmental and cellular processes. These studies aim to distinguish between the metabolic and growth-promoting effects of insulin.

Research comparing the effects of this compound to insulin, proinsulin, and multiplication-stimulating activity (MSA) in chick embryos has provided insights into their respective potencies and mechanisms of action. nih.gov In one such study, these peptides were administered to chick embryos at 46 hours of development, and the outcomes were assessed at 96 hours. The results indicated that the mortality and abnormal growth induced by these peptides were dose-dependent. nih.gov

When comparing the potency of these peptides, with insulin being the benchmark at 100%, proinsulin was found to be 59-66% as potent. nih.gov In contrast, this compound exhibited a significantly lower potency, at only 2-6% of that of insulin. nih.gov Interestingly, multiplication-stimulating activity was found to be more potent than insulin, at 176-204%. nih.gov

Further investigation into the cellular effects on surviving embryos revealed that a 5-microgram dose of insulin led to a significant reduction in DNA, RNA, and protein content by 49%, 40%, and 48% respectively, compared to control groups. nih.gov The observation that simultaneous glucose injections did not rectify these effects suggests that the detrimental impact of high doses of insulin on embryonic development is not mediated through a metabolic pathway. nih.gov Instead, it is proposed that these effects are likely mediated through a growth-type receptor. nih.gov

Research Findings on Peptide Effects in Chick Embryos

PeptideRelative Potency (Lethality and Affected Embryos)Effect of 5µg Insulin on Macromolecules in Surviving Embryos
Insulin100%
  • DNA Content: ↓49%
  • RNA Content: ↓40%
  • Protein Content: ↓48%
  • Proinsulin59-66%
    This compound2-6%
    Multiplication-Stimulating Activity (MSA)176-204%

    Q & A

    Basic Research Questions

    Q. What are the key structural characteristics of Desoctapeptide Insulin (B23-B30), and how do they influence fibrillation propensity?

    • Methodological Answer : this compound lacks residues B23-B30, which alters its tertiary structure and exposes hydrophobic regions (e.g., residues A2, A3, B11, B15), increasing fibrillation risk . To analyze structural features, use techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to map residue interactions. Compare wild-type insulin with this compound using circular dichroism (CD) spectroscopy to monitor α-helix-to-β-sheet transitions, a hallmark of fibrillation .

    Q. How can researchers design experiments to assess the fibrillation kinetics of this compound under physiological conditions?

    • Methodological Answer : Use Thioflavin T (ThT) fluorescence assays to monitor fibril formation in real-time under varying pH (5.0–7.4) and temperature (37°C). Include control experiments with wild-type insulin to benchmark fibrillation rates. Complement with transmission electron microscopy (TEM) to visualize fibril morphology. For reproducibility, standardize agitation protocols (e.g., orbital shaking at 200 rpm) and pre-filter solutions to remove particulate contaminants .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in reported fibrillation mechanisms of this compound?

    • Methodological Answer : Conflicting data often arise from variations in buffer composition, ionic strength, or protein concentration. To address this:

    Perform systematic studies comparing fibrillation under controlled conditions (e.g., phosphate vs. acetate buffers).

    Use mutagenesis to isolate roles of specific residues (e.g., B11 vs. B15) in fibril nucleation.

    Apply advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify dynamic regions prone to aggregation .

    Q. How can researchers evaluate the enzymatic stability of this compound against proteases like α-chymotrypsin and trypsin?

    • Methodological Answer : Conduct degradation assays by incubating this compound with α-chymotrypsin/trypsin at 37°C. Monitor degradation via reverse-phase HPLC or SDS-PAGE. Include inhibitors (e.g., casein for α-chymotrypsin, protamine for trypsin) to assess protection efficacy. Use kinetic modeling to calculate degradation rates and compare with wild-type insulin. Statistical validation (ANOVA, p < 0.05) is critical to confirm significance .

    Q. What methodologies are optimal for crystallizing fibril-forming sequences of this compound, such as B12–B17?

    • Methodological Answer : Optimize crystallization using vapor diffusion with PEG-based precipitants. Screen pH (4.5–6.5) and salt concentrations (e.g., ammonium sulfate). For fibril fragments, employ seeding techniques or microfluidic devices to control nucleation. Validate crystal structures via X-ray crystallography (resolution ≤2.0 Å) and compare with cryo-EM data to resolve polymorphism .

    Q. How can structural polymorphism in this compound fibrils be investigated to understand its implications for amyloid diseases?

    • Methodological Answer : Use atomic force microscopy (AFM) to map surface topographies of fibrils formed under different conditions. Pair with solid-state NMR to resolve atomic-level arrangements. For mechanistic insights, perform molecular dynamics (MD) simulations to model polymorphic interfaces. Correlate findings with cytotoxicity assays (e.g., cell viability in SH-SY5Y neurons) to assess pathological relevance .

    Data Analysis & Interpretation

    Q. How should researchers statistically validate contradictory findings in this compound studies, such as conflicting fibrillation rates?

    • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental rigor. Use Cohen’s d to quantify effect sizes. For in-lab contradictions, perform power analysis to ensure adequate sample sizes (n ≥ 3 replicates) and apply mixed-effects models to account for variability (e.g., batch effects) .

    Q. What bioinformatics tools are suitable for predicting amyloidogenic regions in this compound?

    • Methodological Answer : Use algorithms like TANGO, PASTA, or AMYLPRED2 to identify aggregation-prone sequences. Validate predictions with experimental data (e.g., alanine scanning mutagenesis). Cross-reference with databases such as AMYPdb to contextualize findings within known amyloid structures .

    Ethical & Regulatory Considerations

    Q. How can researchers ensure compliance with GMP guidelines when producing this compound for preclinical studies?

    • Methodological Answer : Follow ICH Q7 guidelines for small-scale GMP production. Characterize batches via mass spectrometry (≥95% purity) and endotoxin testing (<0.1 EU/mg). Document deviations in batch records and implement stability protocols (ICH Q1A) to validate storage conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.